2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a benzamido group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiophene-3-carboxamide core, followed by the introduction of the benzamido group through an amide coupling reaction. The piperidine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonylation of the piperidine nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
- 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Uniqueness
2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-9-13(2)11-22(10-12)28(25,26)15-5-3-14(4-6-15)18(24)21-19-16(17(20)23)7-8-27-19/h3-8,12-13H,9-11H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFOTYGKDHOKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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